4-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-Bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring bromine, nitrogen, sulfur, and multiple aromatic rings
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and regulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a more oxidized state.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bromine can be converted to bromate or other oxidized forms.
Reduction: The bromine atom can be reduced to hydrogen bromide (HBr) or other reduced forms.
Substitution: A wide range of substituted thiophene and pyridine derivatives can be formed.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Bromo-N-(2-thiophen-2-yl)pyridin-3-ylmethyl)thiophene-2-carboxamide
4-Bromo-N-(2-(thiophen-2-yl)pyridin-3-yl)thiophene-2-carboxamide
4-Bromo-N-(2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of both bromine and sulfur atoms, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c16-11-7-13(21-9-11)15(19)18-8-10-3-1-5-17-14(10)12-4-2-6-20-12/h1-7,9H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFQOHHXIIQCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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